The compound belongs to a class of organic molecules known as Schiff bases, formed by the condensation of an amine and a carbonyl compound. Scientists often study Schiff bases for their diverse properties and potential applications in various fields [1].
Schiff bases can exhibit interesting properties like photoluminescence or electrical conductivity. Researchers might explore this compound for potential applications in organic light-emitting diodes (OLEDs) or other functional materials [2].
Some Schiff bases possess biological activity. Researchers might investigate this compound to see if it interacts with specific biological targets or exhibits any medicinal properties [3].
The compound (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is a synthetic organic molecule characterized by its complex structure that includes a methoxy-substituted phenyl group, a furan ring, and an amine functional group. The molecular formula is C${18}$H${18}$N$_{2}$O, and it features a unique arrangement of atoms that contributes to its potential biological and chemical properties. The compound is notable for its twisted conformation due to the dihedral angle between the phenyl ring and the furan moiety, which affects its reactivity and interactions with biological targets .
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.
Research indicates that compounds similar to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine exhibit significant biological activities, including:
These biological activities highlight the compound's potential as a lead structure for drug development.
The synthesis of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine typically involves several steps:
This multi-step synthesis allows for the introduction of various substituents on the aromatic rings, enabling the exploration of structure-activity relationships.
The applications of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine span various fields:
Interaction studies involving (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine often focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as:
Such studies are essential for understanding how modifications to the compound's structure can enhance its efficacy and selectivity.
Several compounds share structural similarities with (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, including:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| (4-Methoxyphenyl)(furan-2-carboxaldehyde)amine | Methoxy and furan | No p-tolyl group |
| (4-Aminophenyl)(5-(p-tolyl)furan-2-carboxylic acid) | Amino group and carboxylic acid | Lacks methoxy substitution |
| (3-Methoxyphenyl)(5-(p-tolyl)furan-2-carboxylic acid) | Methoxy at different position | Different molecular properties |
This comparison illustrates how variations in substituents and functional groups contribute to distinct chemical behaviors and biological activities among similar compounds.
Classical imine synthesis involves the acid- or base-catalyzed condensation of an amine and a carbonyl compound under reflux conditions. For (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, this would entail reacting 4-methoxyaniline with 5-p-tolylfuran-2-carbaldehyde in a polar solvent such as ethanol or methanol. A catalytic amount of acetic acid is typically added to protonate the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the amine [1].
Key variables include:
For example, in analogous imine syntheses, electron-withdrawing groups on the aldehyde (e.g., nitro substituents) accelerate reaction rates, whereas electron-donating groups (e.g., methoxy) may slow condensation [1]. The furan ring’s electron-rich nature in 5-p-tolylfuran-2-carbaldehyde could moderate reactivity, necessitating extended reflux times.
Modern techniques prioritize efficiency and sustainability. Microwave-assisted synthesis, as demonstrated in the preparation of furan-derived Schiff bases, reduces reaction times from hours to minutes. For instance, microwave irradiation at 600 W for 80 seconds achieved an 88% yield in a similar system using cashew shell extract as a biocatalyst [3]. This method’s rapid heating and uniform energy distribution minimize decomposition risks, making it suitable for heat-sensitive substrates like furan aldehydes.
Ultrasound-assisted synthesis is another alternative. Sonochemical methods leverage cavitation to enhance molecular mixing, enabling room-temperature reactions. In one study, ultrasonic waves reduced reaction times for Schiff base formation from 180 minutes to 45 seconds while improving yields by 20–30% [4].
Catalysts play a critical role in modulating imine condensation kinetics. Acidic catalysts (e.g., HCl, acetic acid) remain standard, but heterogeneous catalysts like α-MnO₂-S-H⁺ have shown promise in furan-based systems. In the synthesis of a furan double Schiff base, α-MnO₂-S-H⁺ achieved 99.3% yield in water within 20 minutes by activating lattice oxygen vacancies and acid/base sites [2]. For (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, such catalysts could mitigate solubility challenges associated with aromatic aldehydes.
Biocatalysts, such as plant extracts rich in polyphenols, have also been employed. Cashew shell extract, for example, provided a 65–88% yield in microwave-assisted Schiff base synthesis, avoiding toxic reagents [3].
While palladium catalysts are not directly involved in imine bond formation, they may facilitate precursor synthesis. For instance, Suzuki-Miyaura cross-coupling could assemble the 5-p-tolylfuran-2-carbaldehyde moiety before condensation. Palladium complexes (e.g., Pd(PPh₃)₄) enable coupling of halogenated furans with p-tolylboronic acids, ensuring regioselective aldehyde functionalization [2]. This stepwise approach allows precise control over the furan ring’s substitution pattern.
Green methodologies emphasize solvent reduction, energy efficiency, and non-toxic catalysts. Key advancements relevant to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine include:
A comparative analysis of solvent systems (Table 1) highlights MTBE’s superiority over dichloromethane in imine synthesis, balancing yield and environmental impact [1].
Table 1. Solvent Effects on Imine Condensation Yield
| Solvent | Average Yield (%) | Reaction Time (h) |
|---|---|---|
| Methyl t-butyl ether | 82 | 1.5 |
| Dichloromethane | 74 | 2.0 |
Imine formation proceeds via a two-step mechanism:
Steric effects dominate in hindered systems. For example, tert-butylamines exhibit lower conversion rates (≤50%) compared to n-butylamines (≥90%) due to hindered nucleophilic attack [1]. In (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, the furan’s planar structure likely reduces steric interference, favoring rapid condensation.
Optimization focuses on:
Microwave optimization (Table 2) demonstrates the impact of irradiation power on efficiency [3].
Table 2. Microwave Parameters for Schiff Base Synthesis
| Power (W) | Time (s) | Yield (%) |
|---|---|---|
| 400 | 80 | 65 |
| 600 | 80 | 88 |
Purification strategies include:
Crystallization from toluene produces well-defined crystals suitable for X-ray analysis, though solubility challenges may arise with nitro- or methoxy-substituted derivatives [1].
This comprehensive report presents the structural elucidation and theoretical studies of the Schiff base compound (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, focusing on crystallographic analysis, computational modeling approaches, and quantum chemical investigations. The compound represents a novel furan-based Schiff base characterized by an imine linkage between a 4-methoxyphenyl group and a 5-p-tolyl-furan-2-ylmethylene moiety .
Schiff bases containing furan rings have emerged as compounds of significant interest due to their diverse structural properties and potential applications in various fields including medicinal chemistry, materials science, and catalysis [2] [3]. The specific combination of methoxyphenyl and tolyl-substituted furan moieties in this compound provides a unique framework for investigating structure-property relationships through both experimental and theoretical approaches.
Single-crystal X-ray diffraction studies of related Schiff base compounds reveal fundamental structural characteristics that can be extrapolated to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine. The molecular architecture typically exhibits a non-planar configuration due to the presence of multiple aromatic rings connected through the imine linkage [4] [5].
The crystal structure analysis demonstrates that Schiff bases containing furan moieties typically crystallize in monoclinic or triclinic crystal systems [6] [7]. For furan-containing Schiff bases, the dihedral angles between the furan ring and the benzene rings range from 26.38° to 32.92°, indicating significant deviation from planarity [8] [9]. This non-planar arrangement is attributed to steric interactions between the substituent groups and the inherent flexibility of the imine linkage.
| Structural Parameter | Typical Range | Significance |
|---|---|---|
| C=N bond length [8] | 1.354-1.380 Å | Indicates double bond character |
| Dihedral angle (furan-phenyl) [8] [9] | 26.38-32.92° | Non-planar molecular geometry |
| C-O bond length (methoxy) [6] | 1.448-1.512 Å | Standard ether linkage |
| Furan ring planarity [7] | <0.05 Å deviation | High aromatic character |
The crystal structure of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is expected to be stabilized by a network of intermolecular interactions. Schiff bases containing furan and methoxyphenyl groups typically exhibit several types of non-covalent interactions [4] [10]:
Hydrogen Bonding Networks: The presence of the methoxy oxygen atom provides opportunities for C-H⋯O hydrogen bonds. Studies of related compounds show that these interactions occur with bond lengths ranging from 2.3 to 2.7 Å and bond angles between 140° and 170° [10] [11].
π-π Stacking Interactions: The aromatic furan and phenyl rings can participate in π-π stacking interactions, with typical centroid-to-centroid distances of 3.6 to 4.0 Å. These interactions contribute significantly to the stability of the crystal lattice [5] [12].
C-H⋯π Interactions: The methyl groups on both the methoxy and tolyl substituents can form weak C-H⋯π interactions with the aromatic rings, providing additional stabilization to the crystal structure [13].
The crystallographic analysis reveals important conformational preferences of the molecule. The imine linkage typically adopts an E-configuration, which is thermodynamically favored due to reduced steric hindrance [4] [13]. The furan ring orientation relative to the phenyl rings is influenced by the balance between steric repulsion and electronic delocalization effects.
The methoxy group orientation is particularly important, as it can adopt different conformations that affect both the electronic properties and the crystal packing. Studies show that the methoxy group typically lies in or near the plane of the benzene ring, with torsion angles ranging from -0.5° to 16.6° [6] [14].
Based on structural similarities with related furan-containing Schiff bases, (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is expected to crystallize in a monoclinic crystal system with space group P21/c or a triclinic system with space group P-1 [5] [12]. The unit cell parameters would likely fall within the following ranges:
| Parameter | Expected Range |
|---|---|
| a | 7.0-12.0 Å |
| b | 10.0-15.0 Å |
| c | 11.0-18.0 Å |
| α | 90° (monoclinic) or 80-100° (triclinic) |
| β | 95-110° |
| γ | 90° (monoclinic) or 80-100° (triclinic) |
| Z | 2-4 |
The thermal ellipsoids observed in crystal structures of similar compounds indicate that the aromatic rings exhibit relatively low thermal motion, while the methyl groups show higher thermal parameters, indicating greater molecular mobility [15]. This pattern is consistent with the rigid aromatic framework and the flexibility of the methyl substituents.
The anisotropic displacement parameters reveal that the furan ring and the central imine linkage are relatively rigid, while the peripheral methyl groups exhibit larger displacement ellipsoids. This information is crucial for understanding the dynamic behavior of the molecule in the solid state.
Computational modeling of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine employs density functional theory (DFT) as the primary theoretical framework. DFT has proven to be highly effective for studying Schiff base compounds due to its favorable balance between computational cost and accuracy [16] [17]. The method provides reliable predictions of molecular geometries, electronic properties, and spectroscopic parameters for organic molecules of this size and complexity [18] [19].
The theoretical foundation of DFT rests on the Hohenberg-Kohn theorems, which establish that all ground-state properties of a molecular system can be determined from the electron density [20] [21]. For Schiff base compounds, DFT calculations have consistently shown excellent agreement with experimental structural parameters, with typical deviations of less than 0.02 Å for bond lengths and less than 2° for bond angles [22] [19].
The choice of exchange-correlation functional and basis set is critical for accurate computational modeling of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine. Based on extensive benchmarking studies of Schiff base compounds, the B3LYP functional has emerged as the most reliable choice for this class of molecules [16] [23] [18].
B3LYP Functional Performance: The B3LYP hybrid functional, which incorporates 20% Hartree-Fock exchange with DFT exchange-correlation, provides excellent reproduction of:
Basis Set Considerations: For Schiff base compounds containing C, H, N, and O atoms, the 6-31G(d,p) basis set provides a good balance between accuracy and computational efficiency [16] [23]. For higher accuracy calculations, particularly for electronic properties, the 6-311++G(d,p) basis set is recommended [24] [19].
| Calculation Type | Recommended Method | Typical Accuracy |
|---|---|---|
| Geometry optimization | B3LYP/6-31G(d,p) | ±0.02 Å (bonds), ±2° (angles) |
| Vibrational frequencies | B3LYP/6-31G(d,p) | ±50 cm⁻¹ |
| Electronic properties | B3LYP/6-311++G(d,p) | ±0.1 eV (orbital energies) |
| NMR parameters | B3LYP/6-311+G(2d,p) | ±5 ppm (¹³C), ±0.3 ppm (¹H) |
The computational modeling must account for environmental effects, particularly solvent interactions that can significantly influence the molecular structure and properties. The Polarizable Continuum Model (PCM) is widely used for incorporating solvent effects in DFT calculations of Schiff bases [18] [25].
PCM Implementation: For (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, PCM calculations in various solvents reveal:
Advanced computational modeling of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine can benefit from multi-scale approaches that combine different levels of theory. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method allows for high-level treatment of chemically important regions while maintaining computational efficiency [26].
ONIOM Implementation Strategy:
Computational models must be validated against available experimental data to ensure reliability. For Schiff base compounds, key validation parameters include [19] [22]:
Structural Parameters: Calculated bond lengths and angles should agree with X-ray crystallographic data within ±0.02 Å and ±2°, respectively.
Spectroscopic Properties: Calculated vibrational frequencies should reproduce experimental IR spectra with scaling factors of 0.96-0.98 for B3LYP/6-31G(d,p) calculations.
Electronic Properties: Calculated UV-vis absorption maxima should agree with experimental values within ±0.2 eV when using TD-DFT methods.
DFT investigations of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine provide comprehensive insights into the electronic structure and bonding characteristics. The calculations reveal the distribution of electron density and the nature of chemical bonds throughout the molecule [16] [29] [23].
Mulliken Population Analysis: The electron distribution analysis shows that the imine nitrogen carries a partial negative charge (typically -0.3 to -0.4 e), while the carbon atom of the imine linkage bears a corresponding positive charge (+0.2 to +0.3 e) [29] [30]. This charge separation contributes to the molecule's dipole moment and influences its reactivity.
Natural Bond Orbital (NBO) Analysis: NBO calculations reveal the orbital interactions that stabilize the molecular structure [27] [18]. Key findings include:
The frontier molecular orbitals - Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) - provide crucial information about the electronic properties and reactivity of the compound [16] [29] [31].
HOMO Characteristics: DFT calculations typically show that the HOMO of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is primarily localized on:
LUMO Characteristics: The LUMO is generally distributed across:
| Orbital Property | Typical Value | Significance |
|---|---|---|
| HOMO Energy [29] | -5.3 to -5.7 eV | Oxidation potential indicator |
| LUMO Energy [29] | -0.8 to -1.2 eV | Reduction potential indicator |
| HOMO-LUMO Gap [29] | 4.1 to 4.9 eV | Electronic stability measure |
| Dipole Moment [16] | 3.5 to 4.5 D | Polarity indicator |
DFT calculations enable the determination of global reactivity descriptors that characterize the chemical behavior of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine [25] [29] [32].
Fundamental Descriptors:
Ionization Potential (IP): Calculated as the negative of the HOMO energy (IP = -E_HOMO), typically ranging from 5.3 to 5.7 eV, indicating moderate electron-donating ability [29].
Electron Affinity (EA): Determined from the negative LUMO energy (EA = -E_LUMO), with values around 0.8 to 1.2 eV, suggesting moderate electron-accepting capability [29].
Chemical Hardness (η): Calculated as η = (IP - EA)/2, typically yielding values of 2.0 to 2.5 eV, indicating moderate resistance to electron density changes [25] [32].
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), with values around 0.4 to 0.5 eV⁻¹, suggesting moderate polarizability [29].
Electronegativity (χ): Computed as χ = (IP + EA)/2, typically 3.0 to 3.5 eV, indicating balanced electron-accepting and electron-donating character [25].
Electrophilicity Index (ω): Calculated as ω = χ²/(2η), providing values of 1.8 to 2.5 eV, suggesting moderate electrophilic character [32].
The DFT-calculated electron density distribution reveals important information about the charge distribution and electrostatic properties of the molecule [18] [30].
Atomic Charges: Mulliken and NBO charge analyses show:
Molecular Electrostatic Potential (MEP): The MEP surface reveals regions of electrophilic and nucleophilic attack [18] [30]. Typically:
DFT calculations provide access to nonlinear optical properties through the calculation of polarizability (α) and first hyperpolarizability (β) tensors [24] [30].
Linear Polarizability: The average polarizability typically ranges from 25 to 35 × 10⁻²⁴ esu for this class of compounds, indicating moderate susceptibility to external electric fields [30] [33].
First Hyperpolarizability: The magnitude of the first hyperpolarizability (β_tot) is usually on the order of 10⁻³⁰ to 10⁻²⁹ esu, suggesting potential for nonlinear optical applications, though significantly lower than benchmark compounds like p-nitroaniline [24].
DFT frequency calculations provide vibrational modes and thermodynamic parameters essential for understanding the dynamic behavior of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine [19] [27].
Key Vibrational Modes:
Thermodynamic Parameters (at 298.15 K):
Conformational analysis of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine reveals a complex energy landscape with multiple local minima corresponding to different molecular conformations. DFT calculations using potential energy surface (PES) scans provide detailed information about rotational barriers and preferred conformations [27] [28].
Primary Conformational Coordinates: The molecule exhibits flexibility around several key torsional angles:
Imine Linkage Rotation (C-N=C-C): This represents the most significant conformational change, involving rotation around the partial double bond character of the imine. The energy barrier for E/Z isomerization is typically 60-80 kJ/mol (15-20 kcal/mol), making this process accessible only at elevated temperatures [28] [24].
Methoxy Group Rotation (C-O-CH₃): The methoxy substituent exhibits relatively free rotation with a low energy barrier of 8-15 kJ/mol (2-4 kcal/mol). The preferred orientation places the methyl group approximately in the plane of the benzene ring to maximize orbital overlap [27] [18].
Tolyl Group Rotation: The p-tolyl substituent on the furan ring shows moderate rotational freedom with barriers of 30-50 kJ/mol (8-12 kcal/mol). The energy profile exhibits three-fold symmetry due to the methyl group orientation [28].
Phenyl-Furan Dihedral Angle: The angle between the phenyl and furan rings is influenced by steric interactions and electronic delocalization, with preferred values ranging from 25° to 35° [9] [8].
DFT optimization identifies several stable conformational states for (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine [24] [28]:
Global Minimum Structure: The most stable conformation typically features:
Local Minimum Conformers: Several local minima exist within 15-25 kJ/mol of the global minimum, differing primarily in:
The conformational distribution of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine varies significantly with temperature due to the different energy barriers involved [34] [28]:
Room Temperature (298 K):
Elevated Temperatures (350-400 K):
Computational studies incorporating solvent effects through PCM calculations reveal that the conformational preferences can be influenced by the surrounding medium [18] [27]:
Polar Solvents: In polar environments (ε > 10), the molecule tends to adopt conformations that maximize dipole moment, often favoring:
Nonpolar Solvents: In nonpolar media (ε < 5), conformational preferences are primarily determined by:
Molecular dynamics simulations and transition state calculations provide insights into the dynamic aspects of conformational changes [28] [35]:
Fast Processes (ps-ns timescale):
Slow Processes (μs-ms timescale):
Very Slow Processes (>ms timescale):
The conformational state significantly influences the molecular properties of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine [24] [27]:
Electronic Properties:
Spectroscopic Properties:
| Conformational Parameter | Energy Range (kJ/mol) | Barrier Height (kJ/mol) | Timescale |
|---|---|---|---|
| E/Z isomerization | 0 (E) to 60 (Z) | 70-80 | >ms |
| Methoxy rotation | 0-12 | 8-15 | ps-ns |
| Tolyl rotation | 0-25 | 30-50 | μs-ms |
| Inter-ring dihedral | 0-20 | 15-30 | ns-μs |
Molecular docking studies of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine focus on identifying potential biological targets and understanding the molecular basis of protein-ligand interactions. The compound's structural features, including the Schiff base linkage, furan ring, and methoxyphenyl moiety, suggest potential interactions with various biological macromolecules [2] [3] [36].
Primary Target Classes: Based on the structural characteristics of related Schiff base compounds, potential targets include:
Protein Preparation: Target proteins are prepared using standard protocols involving:
Ligand Preparation: (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine undergoes computational preparation including:
Molecular docking calculations provide quantitative estimates of binding affinity between (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine and target proteins [37] [38]. The binding affinity is typically expressed as a binding score or estimated dissociation constant (Kd).
Scoring Functions: Multiple scoring functions are employed to ensure reliability:
Binding Affinity Ranges: For Schiff base compounds similar to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine:
Hydrogen Bonding Interactions: The molecular structure of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine provides several hydrogen bond acceptor sites [38] [37]:
Hydrophobic Interactions: The aromatic rings contribute significantly to binding affinity through:
Electrostatic Interactions: The dipole moment of the molecule (3.5-4.5 D) enables:
Molecular docking studies reveal important structure-activity relationships for (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine and related compounds [37] [39]:
Furan Ring Contribution: The furan moiety provides:
Methoxy Substituent Effects: The 4-methoxy group influences binding through:
Tolyl Substitution Impact: The p-tolyl group on the furan ring affects:
Optimal Binding Environments: Docking studies suggest that (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine preferentially binds to sites characterized by [37] [38]:
Unfavorable Binding Environments:
Target Selectivity Factors: The unique structural features of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine contribute to binding selectivity through [39] [37]:
Cross-Reactivity Assessment: Docking studies can predict potential off-target effects by:
| Interaction Type | Typical Energy Contribution | Key Structural Features |
|---|---|---|
| Hydrogen bonds | -2 to -4 kcal/mol per bond | Furan O, methoxy O, imine N |
| π-π stacking | -3 to -6 kcal/mol | Aromatic rings |
| Hydrophobic contacts | -0.5 to -1.5 kcal/mol per contact | Aromatic carbons, methyl groups |
| Electrostatic interactions | -1 to -3 kcal/mol | Molecular dipole moment |
| Van der Waals | -0.1 to -0.3 kcal/mol per contact | All atoms in close contact |
Binding Assay Correlation: When available, experimental binding data for related compounds can validate docking predictions [3] [36]:
QSAR Integration: Quantitative structure-activity relationship models can be developed using:
Quantum chemical calculations of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine provide detailed insights into the electronic structure, revealing the fundamental quantum mechanical properties that govern molecular behavior [16] [23] [18]. These calculations employ high-level ab initio and DFT methods to characterize the electronic distribution and properties with exceptional accuracy.
Wave Function Analysis: The molecular wave function reveals the complex electronic structure of the Schiff base compound. Multi-configurational calculations indicate that the ground state is primarily described by a single determinant (~85-90%), with minor contributions from excited configurations involving π→π* transitions within the conjugated system [40] [41].
Electron Density Distribution: The quantum mechanical electron density ρ(r) exhibits characteristic features:
Comprehensive Orbital Analysis: Quantum chemical calculations provide a complete description of the molecular orbital manifold [16] [29] [31]:
Occupied Orbitals:
Virtual Orbitals:
Energy Gap Analysis: The HOMO-LUMO gap serves as a crucial indicator of electronic stability and reactivity [29] [31]:
Time-Dependent DFT Calculations: TD-DFT calculations reveal the electronic excitation spectrum and provide assignments for experimental UV-vis absorption bands [2] [42]:
Primary Electronic Transitions:
S₀→S₂ Transition (HOMO-1→LUMO):
S₀→S₃ Transition (HOMO→LUMO+1):
Charge Transfer Analysis: Natural transition orbital (NTO) analysis reveals significant charge transfer character in the low-energy transitions [42] [2]:
Post-Hartree-Fock Calculations: Advanced quantum chemical methods beyond DFT provide insights into electron correlation effects [35] [26]:
Møller-Plesset Perturbation Theory: MP2 calculations reveal:
Coupled Cluster Theory: CCSD(T) calculations (where computationally feasible) provide:
Relativistic Corrections: Although not dominant for this organic compound, relativistic effects contribute to:
Spin-Orbit Coupling: The coupling between electron spin and orbital angular momentum affects:
Quantum Chemical NMR Calculations: High-level calculations predict NMR chemical shifts and coupling constants with excellent accuracy [2] [33]:
¹H NMR Predictions:
¹³C NMR Predictions:
Coupling Constants: Scalar coupling constants provide structural information:
Statistical Thermodynamics: Quantum chemical calculations combined with statistical mechanics provide comprehensive thermodynamic data [40] [18]:
Standard Thermodynamic Functions (298.15 K, 1 atm):
Temperature Dependence: Thermodynamic properties show characteristic temperature dependence:
Harmonic Frequency Calculations: The vibrational spectrum provides detailed information about molecular dynamics [27] [19]:
Key Vibrational Modes:
Anharmonic Corrections: Second-order perturbation theory provides anharmonic corrections:
| Property | Computational Method | Typical Value | Accuracy |
|---|---|---|---|
| HOMO Energy | B3LYP/6-311++G(d,p) | -5.5 ± 0.2 eV | ±0.1 eV |
| LUMO Energy | B3LYP/6-311++G(d,p) | -1.0 ± 0.2 eV | ±0.1 eV |
| Excitation Energy | TD-DFT/6-311++G(d,p) | 3.4 ± 0.3 eV | ±0.2 eV |
| Dipole Moment | B3LYP/6-311++G(d,p) | 4.0 ± 0.5 D | ±0.2 D |
| ¹H Chemical Shifts | B3LYP/6-311+G(2d,p) | Various (ppm) | ±0.3 ppm |
| ¹³C Chemical Shifts | B3LYP/6-311+G(2d,p) | Various (ppm) | ±5 ppm |
The thermodynamic stability of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is governed by a complex interplay of electronic, steric, and environmental factors. Quantum chemical calculations reveal that the overall stability is determined by the balance between destabilizing strain energy and stabilizing electronic delocalization effects [34] [43] [18].
Electronic Stabilization Mechanisms: The primary stabilization arises from:
Aromatic Stabilization: Each aromatic ring contributes approximately 150-200 kJ/mol of stabilization energy through π-electron delocalization [34]. The furan ring, despite having only 4 π-electrons, provides significant aromatic character due to oxygen lone pair participation.
Extended Conjugation: The imine linkage enables π-electron delocalization across the entire molecular framework, providing additional stabilization of 30-50 kJ/mol compared to non-conjugated analogs [43] [18].
Hyperconjugative Interactions: The methoxy and tolyl methyl groups participate in hyperconjugation with the adjacent aromatic systems, contributing 10-20 kJ/mol of stabilization energy per substituent [18].
Destabilizing Steric Factors: Several structural features contribute to strain energy:
Non-planar Geometry: The twisted arrangement between aromatic rings reduces optimal π-overlap, introducing 15-25 kJ/mol of strain energy [9] [8].
Steric Repulsion: Van der Waals repulsion between ortho substituents and adjacent rings contributes 5-15 kJ/mol of destabilization [27].
Energy Hierarchy of Conformers: DFT calculations reveal a clear energy hierarchy among different conformational states [24] [28]:
Most Stable Conformer (Global Minimum):
Moderately Stable Conformers:
High-Energy Conformers:
Thermal Accessibility: At standard conditions (298 K), the Boltzmann distribution indicates:
Substituent Electronic Influence: The methoxy and tolyl substituents exert significant electronic effects on molecular stability [43] [44]:
Methoxy Group Effects:
Tolyl Group Effects:
Imine Linkage Stability: The C=N double bond stability is influenced by:
Solvation Effects on Stability: PCM calculations reveal significant solvent-dependent stability variations [18] [25]:
Polar Solvents (ε > 10):
Nonpolar Solvents (ε < 5):
Aqueous Environment:
Isomerization Barriers: The kinetic stability against conformational change varies significantly depending on the specific transformation [28] [27]:
E/Z Isomerization:
Ring Rotation Barriers:
Methoxy Rotation:
Oxidative Stability: The molecule's resistance to oxidation depends on the electron density distribution and accessible reaction sites [32] [39]:
Vulnerable Sites:
Protective Factors:
Hydrolytic Stability: The imine linkage represents the primary site of hydrolytic vulnerability:
Stability-Activity Relationships: The relationship between molecular stability and biological activity reveals important trends [39] [3]:
Optimal Stability Range:
Electronic Property Correlations:
Temperature Stability: Thermal analysis reveals stability limits [18] [34]:
Decomposition Temperature:
UV Stability:
Atmospheric Stability:
| Stability Factor | Energy Contribution (kJ/mol) | Temperature Dependence | Environmental Sensitivity |
|---|---|---|---|
| Aromatic stabilization | -300 to -400 | Minimal | Low |
| Conjugation energy | -30 to -50 | Low | Moderate |
| Steric strain | +15 to +35 | Moderate | Low |
| Solvation energy | -25 to +10 | Low | High |
| Hydrogen bonding | -10 to -30 | Moderate | High |
| Conformational entropy | +5 to +15 | High | Low |